Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 6-bromo-3-iodo-1H-indazole-1-carboxylate

Sequential cross-coupling Orthogonal reactivity Bond dissociation energy

tert-Butyl 6-bromo-3-iodo-1H-indazole-1-carboxylate (CAS 1313387-72-2) is a dihalogenated, N-Boc-protected indazole building block with the molecular formula C12H12BrIN2O2 and a molecular weight of 423.04 g·mol⁻¹. The compound features a tert-butyloxycarbonyl (Boc) protecting group at the indazole N1 position, a bromine atom at the C6 position, and an iodine atom at the C3 position.

Molecular Formula C12H12BrIN2O2
Molecular Weight 423.04 g/mol
Cat. No. B13087151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 6-bromo-3-iodo-1H-indazole-1-carboxylate
Molecular FormulaC12H12BrIN2O2
Molecular Weight423.04 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C(=N1)I
InChIInChI=1S/C12H12BrIN2O2/c1-12(2,3)18-11(17)16-9-6-7(13)4-5-8(9)10(14)15-16/h4-6H,1-3H3
InChIKeyLSRMWQAOFRSJFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-Bromo-3-iodo-1H-indazole-1-carboxylate CAS 1313387-72-2: Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


tert-Butyl 6-bromo-3-iodo-1H-indazole-1-carboxylate (CAS 1313387-72-2) is a dihalogenated, N-Boc-protected indazole building block with the molecular formula C12H12BrIN2O2 and a molecular weight of 423.04 g·mol⁻¹ . The compound features a tert-butyloxycarbonyl (Boc) protecting group at the indazole N1 position, a bromine atom at the C6 position, and an iodine atom at the C3 position . It belongs to the class of heterocyclic intermediates widely utilized in medicinal chemistry for the construction of kinase inhibitor libraries and other bioactive small molecules . Commercial suppliers offer this compound at purities ranging from 95% to ≥98% (NLT 98%), and it is manufactured under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications .

Why tert-Butyl 6-Bromo-3-iodo-1H-indazole-1-carboxylate Cannot Be Replaced by Regioisomeric or Unprotected Indazole Analogs in Multi-Step Synthetic Sequences


Generic substitution of this compound with regioisomeric analogs (e.g., the 5-bromo-3-iodo isomer, CAS 459133-68-7) or unprotected congeners (e.g., 6-bromo-3-iodo-1H-indazole, CAS 885521-88-0) introduces risks of altered regioselectivity and uncontrolled reactivity. The C6-Br position on the indazole ring possesses a distinct electronic environment compared to the C5 position, which modulates the rate and selectivity of palladium-catalyzed cross-coupling reactions [1]. Furthermore, the Boc protecting group at N1 is essential for preventing N–H participation in undesired side reactions and for enabling subsequent chemoselective N1-deprotection and N-arylation steps after the halogen handles have been differentially functionalized [2]. The unprotected 6-bromo-3-iodo-1H-indazole lacks this N1-blocking group, leading to potential N-alkylation or N-arylation at both N1 and N2 positions, compromising synthetic convergence and yield [3].

Quantitative Differentiation Evidence for tert-Butyl 6-Bromo-3-iodo-1H-indazole-1-carboxylate Versus Closest Analogs


Orthogonal C3–I vs. C6–Br Reactivity Enables Chemoselective Sequential Cross-Coupling Unavailable in Mono-Halogenated or Symmetrical Dihalogenated Analogs

The target compound presents two electronically differentiated carbon–halogen bonds on the indazole scaffold. The C(sp²)–I bond at C3 has a bond dissociation energy (BDE) of 61.9 kcal·mol⁻¹, while the C(sp²)–Br bond at C6 has a BDE of 79.6 kcal·mol⁻¹, a difference of 17.7 kcal·mol⁻¹ . This substantial BDE gap is the physicochemical basis for orthogonal, chemoselective oxidative addition: under mild Pd(0) catalysis, oxidative addition occurs preferentially at the C3–I bond, leaving the C6–Br bond intact for a subsequent coupling step. In contrast, the mono-halogenated analog tert-butyl 3-iodo-1H-indazole-1-carboxylate (CAS 290368-00-2, MW 344.15) lacks the C6–Br handle entirely, providing only a single diversification point [1]. The 5-bromo-3-iodo regioisomer (CAS 459133-68-7) retains two halogens but places the bromine at C5, where the indazole ring electronics differ: the C5 position exhibits higher inherent reactivity toward electrophilic substitution compared to C6, potentially compromising the chemoselectivity window in cross-coupling sequences [2]. The BDE differential is a cornerstone of rational building block selection for iterative library synthesis.

Sequential cross-coupling Orthogonal reactivity Bond dissociation energy Chemoselective functionalization Indazole diversification

C6-Br Substituent Enables Pd/C-Catalyzed Alkynylation with Demonstrated Mono- and Dialkynyl Product Outcomes Not Reported for the C5-Br Regioisomer

The 6-bromo-3-iodo-1H-indazole scaffold (the unprotected parent of the target compound) has been explicitly employed as the substrate in a Pd/C–CuI–PPh₃ catalytic system for C–C bond formation with terminal alkynes in ethanol, yielding both mono- and dialkynyl-substituted indazoles in good to excellent yields [1]. This study, published by Gorja, Dulla, Pal, and colleagues, demonstrates that the C6-bromo substituent remains competent for a second alkynylation after the C3-iodo position has reacted, confirming the orthogonal reactivity principle in practice. The resulting alkynylated indazoles were evaluated for in vitro cytotoxic activity, establishing a direct line of sight from this specific building block to pharmacologically relevant outputs [1]. The 5-bromo-3-iodo regioisomer (CAS 459133-66-5, unprotected form) has not been reported in a comparable systematic Pd/C-mediated dialkynylation study, leaving its performance under identical heterogeneous catalysis conditions unverified [2]. The demonstrated reactivity of the 6-bromo-3-iodo scaffold in a heterogeneous catalytic system is particularly relevant for process chemistry scale-up, where Pd/C offers advantages in catalyst recovery over homogeneous Pd complexes.

Pd/C heterogeneous catalysis Sonogashira alkynylation 6-Bromo-3-iodoindazole Dialkynyl indazole Cytotoxic evaluation

Boc Protection at N1 Confers Regioselective N1-Functionalization Capability Absent in Unprotected 6-Bromo-3-iodo-1H-indazole

The N-Boc protecting group on the target compound serves a dual purpose: it blocks the indazole N–H from participating in acid–base chemistry or undesired N-functionalization during cross-coupling steps, and it directs subsequent N-deprotection to liberate a single, defined N1 position for regioselective N-arylation or N-alkylation. The seminal Salovich, Hopkins, and Lindsley paper (Tetrahedron Letters, 2010) reported a general two-step Suzuki cross-coupling/deprotection/N-arylation sequence that proceeds in excellent overall yield specifically from 3-iodo-N-Boc indazole derivatives [1]. Without Boc protection, indazoles undergo non-selective N-functionalization under basic or thermal conditions, producing mixtures of N1 and N2 regioisomers that reduce the yield of the desired isomer and complicate purification [2]. The unprotected 6-bromo-3-iodo-1H-indazole (CAS 885521-88-0, MW 322.93 g·mol⁻¹) is commercially available (e.g., Sigma-Aldrich, 98% purity) , but its use in the sequential Suzuki/N-arylation workflow would require a separate Boc protection step, adding synthetic overhead and potentially introducing yield losses at a late stage. The target compound arrives pre-protected, streamlining the synthetic sequence.

N-Boc protection N1 regioselectivity Indazole N-functionalization Suzuki–Miyaura coupling Sequential deprotection

Regioisomeric Identity Confirmed by Unique CAS and Analytical Specifications Differentiating C6-Br from C5-Br and Other Positional Isomers

The target compound, tert-butyl 6-bromo-3-iodo-1H-indazole-1-carboxylate, carries the unique CAS Registry Number 1313387-72-2, which unambiguously identifies the C6-bromo regioisomer . Its direct positional isomer, tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate, is registered under CAS 459133-68-7 and is also commercially available (e.g., from American Elements, Bidepharm at 96% purity) [1]. While both isomers share the identical molecular formula (C12H12BrIN2O2) and molecular weight (423.04 g·mol⁻¹), they differ in the bromine substitution position on the benzo-fused ring. The C6 position is para to the N1 nitrogen, whereas the C5 position is meta, a regiochemical distinction that alters the electronic influence of the indazole ring on the C–Br bond reactivity [2]. Commercial purity specifications for the target compound range from 95% (AKSci) to 97% (Leyan) to ≥98% NLT (MolCore), with MolCore additionally certifying ISO-compliant quality systems suitable for pharmaceutical R&D . Batch-specific analytical data (NMR, HPLC, GC) are available from multiple suppliers upon request, enabling procurement decisions based on verifiable purity metrics .

Regioisomer identity CAS differentiation Purity specification Procurement quality control Indazole positional isomer

Patent-Cited Utility as a Key Intermediate in Kinase Inhibitor Synthesis Provides a Validated Application Context Lacking for Less-Substituted Analogs

Indazole compounds bearing bromine and iodine substituents at defined positions are explicitly claimed as intermediates in multiple patent families covering kinase inhibitor programs. The AbbVie patent application US 2011/0281868 (Indazole Inhibitors of Kinase) describes the preparation of 6-bromo-3-iodo-1H-indazole from 6-bromo-1H-indazole via iodination (I₂, NaOH, dioxane/water), followed by SEM protection to yield 6-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole as a key intermediate for Aurora kinase and KDR/VEGFR inhibitors [1]. The University Health Network patent WO 2013/056358 (US 2014/0371202) discloses indazole compounds as TTK, PLK4, and Aurora kinase inhibitors with anticancer activity, where halogenated indazole intermediates are essential for constructing the final pharmacophore [2]. These patent precedents establish that the 6-bromo-3-iodo substitution pattern is not an arbitrary choice but a validated entry point to therapeutically relevant chemical space. The mono-iodo analog tert-butyl 3-iodo-1H-indazole-1-carboxylate (CAS 290368-00-2), while useful for simple Suzuki couplings at C3, cannot support the construction of 3,6-disubstituted indazole pharmacophores that require functionalization at both positions, limiting its utility in programs targeting kinases with defined C6-substituent SAR requirements [3].

Kinase inhibitor Patent intermediate Aurora kinase TTK kinase Indazole pharmaceutical building block

Priority Application Scenarios for tert-Butyl 6-Bromo-3-iodo-1H-indazole-1-carboxylate Based on Quantitatively Demonstrated Differentiation


Two-Directional Sequential Cross-Coupling for 3,6-Disubstituted Indazole Library Synthesis

The target compound is the building block of choice for medicinal chemistry teams requiring iterative, chemoselective functionalization of the indazole core. The 17.7 kcal·mol⁻¹ BDE gap between C3–I and C6–Br enables a first Suzuki–Miyaura or Sonogashira coupling at C3 under mild conditions, followed by a second coupling at C6 under more forcing conditions or with a different catalyst system. This two-directional strategy is not accessible with mono-halogenated analogs such as tert-butyl 3-iodo-1H-indazole-1-carboxylate. The Pd/C–CuI–PPh₃ alkynylation methodology validated specifically on the 6-bromo-3-iodo scaffold provides a direct, literature-supported protocol [1].

Regiospecific 1,3-Diarylindazole Construction via Suzuki/Deprotection/N-Arylation Cascades

For programs synthesizing 1,3-diarylindazoles — a privileged chemotype in kinase inhibitor discovery — this compound enables the streamlined three-step sequence of (i) Suzuki coupling at C3, (ii) Boc deprotection, and (iii) Cu-catalyzed N1-arylation, all proceeding in excellent overall yield as demonstrated by Salovich et al. [2]. The pre-installed Boc group eliminates the need for a separate N-protection step and guarantees regiospecific N1 functionalization, avoiding the N1/N2 regioisomeric mixtures that plague unprotected indazole chemistry [3].

Kinase Inhibitor Intermediate for Aurora, TTK, and PLK4 Programs with Patent-Validated Synthetic Routes

The 6-bromo-3-iodo substitution pattern is explicitly validated in patent literature from AbbVie (Aurora kinase/KDR inhibitors) and the University Health Network (TTK/PLK4/Aurora inhibitors) [4][5]. These patents provide detailed experimental procedures for the synthesis of 6-bromo-3-iodo-1H-indazole from commercially available 6-bromo-1H-indazole, along with subsequent protection and cross-coupling steps. Researchers initiating kinase inhibitor programs can procure this building block with confidence that its synthetic trajectory toward patent-relevant chemical space is both documented and reproducible.

Process Chemistry Scale-Up Leveraging Heterogeneous Pd/C Catalysis for Alkynylation

The demonstrated compatibility of the 6-bromo-3-iodo scaffold with Pd/C heterogeneous catalysis for alkynylation [1] is particularly valuable for process R&D groups planning scale-up. Heterogeneous Pd/C offers advantages in catalyst recovery, reduced palladium leaching into API streams, and lower cost compared to homogeneous Pd catalysts. The existence of this validated protocol provides a starting point for developing scalable, GMP-compatible routes to alkynyl-indazole intermediates for preclinical and clinical supply.

Quote Request

Request a Quote for tert-butyl 6-bromo-3-iodo-1H-indazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.